molecular formula C42H87NO20 B11932169 Dimethylamine-PEG19

Dimethylamine-PEG19

Katalognummer: B11932169
Molekulargewicht: 926.1 g/mol
InChI-Schlüssel: YXZKVYFVULFUHF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dimethylamine-PEG19 is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is characterized by its ability to connect two different ligands, one targeting an E3 ubiquitin ligase and the other targeting a protein of interest. The use of polyethylene glycol in its structure enhances its solubility and biocompatibility, making it a valuable tool in targeted protein degradation research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Dimethylamine-PEG19 involves the reaction of dimethylamine with a polyethylene glycol derivative. The process typically includes the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:

Analyse Chemischer Reaktionen

Types of Reactions

Dimethylamine-PEG19 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various alkylated or acylated derivatives, while oxidation and reduction can produce corresponding oxidized or reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Dimethylamine-PEG19 has a wide range of scientific research applications, including:

    Chemistry: Used as a linker in the synthesis of PROTACs, facilitating targeted protein degradation.

    Biology: Employed in studies involving protein-protein interactions and cellular signaling pathways.

    Medicine: Investigated for its potential in developing targeted therapies for diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the production of advanced materials and drug delivery systems

Wirkmechanismus

Dimethylamine-PEG19 exerts its effects by serving as a linker in PROTACs. The mechanism involves:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Dimethylamine-PEG12: A shorter polyethylene glycol-based linker with similar properties but different solubility and biocompatibility characteristics.

    Dimethylamine-PEG24: A longer polyethylene glycol-based linker offering enhanced solubility but potentially different pharmacokinetics.

    Dimethylamine-PEG8: A shorter linker used in applications requiring less steric hindrance

Uniqueness

Dimethylamine-PEG19 is unique due to its optimal length, providing a balance between solubility, biocompatibility, and flexibility in linking various ligands. Its specific structure makes it particularly suitable for applications in targeted protein degradation, where precise control over linker length is crucial .

Eigenschaften

Molekularformel

C42H87NO20

Molekulargewicht

926.1 g/mol

IUPAC-Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(dimethylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C42H87NO20/c1-43(2)3-5-45-7-9-47-11-13-49-15-17-51-19-21-53-23-25-55-27-29-57-31-33-59-35-37-61-39-41-63-42-40-62-38-36-60-34-32-58-30-28-56-26-24-54-22-20-52-18-16-50-14-12-48-10-8-46-6-4-44/h44H,3-42H2,1-2H3

InChI-Schlüssel

YXZKVYFVULFUHF-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.